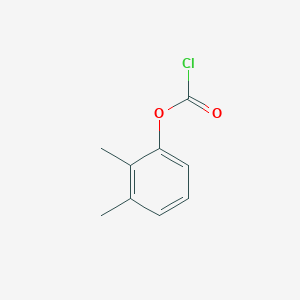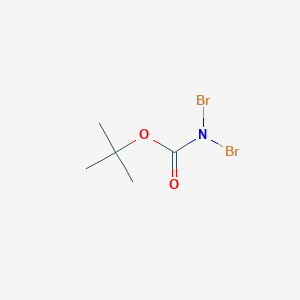
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H8BrFO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-5,6-dimethoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled temperature and pH conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. The methoxy groups influence its solubility and bioavailability, making it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-dimethoxybenzoic acid: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar structure but with different functional groups.
3-Bromo-2-fluorobenzoic acid: Similar structure but lacks the methoxy groups.
Uniqueness
3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-bromo-2-fluoro-5,6-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO4/c1-14-5-3-4(10)7(11)6(9(12)13)8(5)15-2/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGUEGVNNZSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)












![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)
